Diethyl Pyrocarbonate

Beschreibung

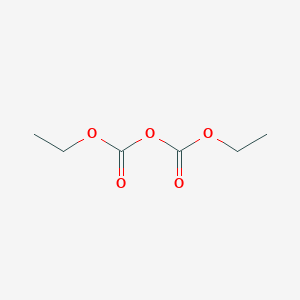

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxycarbonyl ethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPMLJYZAEMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051764 |

Source

|

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Diethyl pyrocarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1609-47-8 |

Source

|

| Record name | Diethyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PYROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMR3LZG146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C |

Source

|

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

DEPC Mechanism of Action on RNase Enzymes: A Technical Guide

Introduction

Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that present a significant challenge for researchers working with RNA. Even minute amounts of RNase contamination can lead to the rapid degradation of RNA samples, compromising experimental results. Diethylpyrocarbonate (DEPC) is a potent chemical agent widely used to inactivate RNases in aqueous solutions, ensuring the integrity of RNA for downstream applications such as RT-PCR, northern blotting, and in vitro transcription. This guide provides an in-depth technical overview of the mechanism by which DEPC irreversibly inactivates RNase enzymes, supported by experimental data and procedural workflows.

Core Mechanism: Covalent Modification of Catalytic Residues

The primary mechanism of DEPC-mediated RNase inactivation is the irreversible covalent modification of key amino acid residues within the enzyme's active site.[1][2] DEPC acts as a strong electrophile, targeting nucleophilic side chains of amino acids. The reaction, known as carbethoxylation, permanently alters the structure and charge of these residues, rendering the enzyme catalytically inactive.

The most reactive target for DEPC is the imidazole (B134444) ring of histidine residues.[1][3] This reaction is particularly critical for inactivating RNases like bovine pancreatic Ribonuclease A (RNase A), a common laboratory contaminant. The catalytic activity of RNase A relies on a concerted acid-base mechanism mediated by two essential histidine residues in its active site: His12 and His119 .[4][5][6][7][8] DEPC specifically carbethoxylates the nitrogen atoms of the imidazole rings of these histidines, disrupting their ability to participate in the proton transfer necessary for RNA hydrolysis.[9]

While histidine is the primary target, DEPC can also modify other nucleophilic amino acid residues, including lysine, cysteine, and tyrosine, further contributing to the denaturation and inactivation of the enzyme.[1][3][10]

The RNase A Active Site: A Prime Target

The active site of RNase A provides a clear model for understanding DEPC's efficacy. This catalytic cleft contains His12 and His119, which act in tandem to cleave the phosphodiester bonds of RNA.[4][5][6] His12 functions as a general base, abstracting a proton from the 2'-hydroxyl of the ribose, while His119 acts as a general acid, donating a proton to the 5'-oxygen to facilitate the departure of the leaving group. The modification of either of these critical histidines by DEPC is sufficient to abolish enzymatic activity.[5][6]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]

- 3. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contribution of the active site histidine residues of ribonuclease A to nucleic acid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. raineslab.com [raineslab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Diethyl Pyrocarbonate (DEPC): Chemical Properties, Stability, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Diethyl Pyrocarbonate (DEPC), a chemical reagent widely used in molecular biology for its potent nuclease-inhibiting properties. A thorough understanding of its chemical characteristics, reactivity, and stability is paramount for its effective and safe use in the laboratory.

Core Chemical and Physical Properties

DEPC, also known as diethyl dicarbonate, is a highly reactive electrophilic compound. Its utility stems from its ability to covalently modify and inactivate enzymes, particularly ribonucleases (RNases), which are pervasive and can compromise RNA-based experiments.

Table 1: Physicochemical Properties of Diethyl Pyrocarbonate

| Property | Value | Citations |

|---|---|---|

| IUPAC Name | Diethyl dicarbonate | [1] |

| Synonyms | DEPC, Diethyl oxydiformate, Ethoxyformic anhydride | [1][2][3] |

| CAS Number | 1609-47-8 | [1][4] |

| Molecular Formula | C₆H₁₀O₅ | [1][4] |

| Molecular Weight | 162.141 g·mol⁻¹ | [1][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Density | 1.101 g/mL at 25°C; 1.121 g/mL at 20°C | [1] |

| Boiling Point | 93-94°C at 18-24 hPa (mmHg) | [1][2] |

| Refractive Index | n20/D 1.398 | [2] |

| Molarity (Pure) | ~6.9 M | [2][3] |

| Solubility in Water | Limited, ~0.1% (v/v) | [2][4][5] |

| Solubility (Organic) | Soluble in alcohols, esters, ketones, and other hydrocarbons | [2][4][5] |

| Flash Point | 69°C (closed cup) |[1] |

Chemical Reactivity and Mechanism of Action

DEPC's primary function as a nuclease inhibitor is achieved through the covalent modification of specific amino acid residues within the enzyme's active site.[4][6] This modification, known as carbethoxylation, is an irreversible reaction that denatures the protein.

Reaction with Amino Acid Residues

DEPC is a potent, non-specific modifying agent that reacts with nucleophilic groups.[7] Its reactivity is strongest with the imidazole (B134444) ring of histidine residues.[1][6] However, it also readily modifies other residues, including:

The modification of histidine is particularly effective for inactivating RNases, as histidine is often a key catalytic residue in their active sites.[6][9] This reaction can be reversed by treatment with 0.5 M hydroxylamine (B1172632) at a neutral pH.[1]

Caption: Reaction pathway of DEPC with a histidine residue, leading to an inactivated enzyme.

Incompatibility with Buffers

DEPC is highly reactive towards nucleophiles such as amines, thiols, and alcohols.[1][6] Consequently, it cannot be used with common biological buffers containing these functional groups, such as Tris (Tris(hydroxymethyl)aminomethane) and HEPES , as the buffer components will quench the DEPC, rendering it ineffective for nuclease inactivation.[1][6] Buffers compatible with DEPC treatment include phosphate-buffered saline (PBS) and MOPS.[1]

Stability and Decomposition

DEPC is inherently unstable, particularly in aqueous solutions, which is a critical aspect of its functionality and subsequent removal from treated solutions.

Hydrolysis

In the presence of water, DEPC undergoes hydrolysis to produce ethanol and carbon dioxide.[1][10] This breakdown is essential for its removal from solutions after it has inactivated nucleases. The rate of hydrolysis is highly dependent on pH and the presence of nucleophiles.[2]

Decomposition by Heat

The decomposition of DEPC is significantly accelerated by heat. Autoclaving (typically at 121°C for 15-20 minutes) is the standard method to completely degrade any remaining DEPC in treated solutions, ensuring it does not interfere with subsequent enzymatic reactions like in vitro transcription or reverse transcription.[1][11] While autoclaving degrades DEPC, a faint, sweet, fruity odor may remain due to the formation of volatile esters from the ethanol byproduct reacting with trace carboxylic acids.[12][13]

Reaction with Ammonia (B1221849)

DEPC reacts with ammonia to form ethyl carbamate, a potential carcinogen.[2][3][5] Therefore, solutions containing ammonium (B1175870) ions (e.g., ammonium acetate) should never be treated with DEPC.

Caption: Primary decomposition pathways for Diethyl Pyrocarbonate (DEPC).

Half-Life in Aqueous Buffers

The stability of DEPC is critically dependent on pH. Its hydrolysis is significantly faster in Tris buffer compared to phosphate (B84403) buffer due to the nucleophilic nature of the Tris amine group.

Table 2: Half-Life of DEPC in Aqueous Solutions at 25°C

| Buffer System | pH | Half-Life (minutes) | Citations |

|---|---|---|---|

| Phosphate Buffer | 6.0 | 4 | [2][7] |

| Phosphate Buffer | 7.0 | 9 | [2][7] |

| Tris Buffer | 7.5 | 1.25 | [2][7] |

| Tris Buffer | 8.2 | 0.37 |[2][7] |

Experimental Protocols

Standard Protocol for Preparing DEPC-Treated Water

This protocol is fundamental for creating RNase-free water for use in RNA-related experiments.

Methodology:

-

Addition of DEPC: Add 1 mL of high-purity DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a certified nuclease-free glass bottle. This creates a 0.1% (v/v) solution.

-

Dissolution: Stir the solution vigorously for at least 30 minutes or until the DEPC globules are no longer visible. DEPC has limited solubility and will initially appear as small droplets.[4][5]

-

Incubation: Incubate the solution for a minimum of 2 hours at 37°C or overnight at room temperature.[1][14] This allows sufficient time for the DEPC to react with and inactivate any contaminating RNases.

-

Inactivation of DEPC: Autoclave the treated water at 121°C (15 psi) for at least 15-20 minutes per liter to hydrolyze any remaining DEPC.[1][4] This step is critical, as residual DEPC can modify purine (B94841) residues in RNA and inhibit downstream enzymatic reactions.[1][15]

-

Verification: After autoclaving, the water is considered RNase-free and can be used for preparing solutions and reagents for RNA work.

Caption: Standard experimental workflow for the preparation of RNase-free water using DEPC.

Protocol for Probing Protein Surface Structure

DEPC can be used as a covalent labeling reagent to map the solvent-accessible surfaces of proteins.

Methodology:

-

Reaction Setup: Prepare the protein of interest in a DEPC-compatible buffer (e.g., MOPS or phosphate buffer) at a near-physiological pH (~7.0-7.4).[8]

-

DEPC Addition: Initiate the reaction by adding a molar excess of DEPC (often dissolved in a minimal amount of acetonitrile (B52724) to aid solubility). The reaction is typically performed for a short duration (e.g., 1 minute) at a controlled temperature (e.g., 37°C) to minimize DEPC hydrolysis and limit modifications to the most accessible sites.[8]

-

Quenching: Stop the reaction by adding a quenching agent with a primary amine, such as imidazole or Tris, which will rapidly consume any remaining DEPC.

-

Analysis: Digest the modified protein (e.g., with trypsin) and analyze the resulting peptides using liquid chromatography-mass spectrometry (LC-MS/MS) to identify which residues (His, Lys, Ser, etc.) were carbethoxylated.[8][9] The sites of modification correspond to residues exposed on the protein's surface.

Storage, Handling, and Safety

Proper storage and handling are crucial due to DEPC's reactivity and potential hazards.

-

Storage: DEPC is highly sensitive to moisture.[2][7] It should be stored at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2][3] Upon exposure to moisture, DEPC hydrolyzes to CO₂, which can cause pressure to build up inside the bottle.[2][3] Bottles should be warmed to room temperature before opening carefully in a fume hood.

-

Handling: Always handle DEPC in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] DEPC is a suspected carcinogen and an irritant to the skin, eyes, and respiratory system.[19][20]

-

Disposal: Dispose of DEPC and any contaminated materials as hazardous chemical waste according to local, regional, and national regulations.[16]

References

- 1. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. biobasic.com [biobasic.com]

- 4. cephamls.com [cephamls.com]

- 5. Diethyl pyrocarbonate DEPC [sigmaaldrich.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. DEPC-Treated Water – Cellseco [cellseco.com]

- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

- 15. Nuclease-Free Water at Your Fingertips [sigmaaldrich.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. americanbio.com [americanbio.com]

- 18. zellx.de [zellx.de]

- 19. itwreagents.com [itwreagents.com]

- 20. cellseco.com [cellseco.com]

Understanding the role of DEPC in ensuring RNA integrity.

An In-depth Technical Guide to the Role of DEPC in Ensuring RNA Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of RNA Integrity

Ribonucleic acid (RNA) is a labile molecule, highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous and remarkably stable enzymes.[1][2] RNases are present on skin, in dust, and in most biological materials, posing a significant challenge to any research involving RNA.[1][3] Maintaining the integrity of RNA is paramount for accurate and reliable results in a multitude of molecular biology applications, including gene expression analysis (e.g., RT-qPCR, RNA sequencing), in vitro transcription, and the development of RNA-based therapeutics.[4][5] Unlike many enzymes, RNases can withstand autoclaving to some extent and do not require cofactors for their activity, making their elimination from laboratory reagents and equipment a critical, non-trivial step.[1][2][6]

DEPC: A Potent Weapon Against RNase Contamination

Diethyl pyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNase enzymes in aqueous solutions and on laboratory surfaces.[7][8] Its efficacy lies in its ability to chemically modify and irreversibly inactivate these enzymes, thereby protecting RNA from degradation.[2][9]

Mechanism of Action

DEPC acts as a strong, non-specific inhibitor of RNases.[1] The primary mechanism involves the covalent modification of specific amino acid residues within the enzyme's active site. DEPC reacts most strongly with the imidazole (B134444) ring of histidine residues but also modifies lysine, cysteine, and tyrosine residues.[7][9][10] This modification, known as carbethoxylation, alters the protein's conformation and chemically blocks the catalytic residues, rendering the RNase inactive.[7][11][12] Because DEPC's action is an irreversible chemical modification, the RNase cannot refold into an active conformation, which is a risk with heat-based inactivation methods like autoclaving alone.[6][11]

Quantitative Data on DEPC Efficacy and Effects

The effectiveness of DEPC is dependent on its concentration relative to the amount of RNase contamination. While the standard 0.1% concentration is sufficient for most applications, higher levels of contamination may require a more concentrated DEPC solution. However, increasing DEPC concentration can have inhibitory effects on downstream enzymatic reactions.

Table 1: DEPC Concentration vs. RNase A Inactivation

| DEPC Concentration | Maximum RNase A Concentration Inactivated | Reference |

|---|---|---|

| 0.01% | 100 ng/ml | [13] |

| 0.1% | 500 ng/ml | [13] |

| 1.0% | 1000 ng/ml | [13] |

Data derived from experiments assessing the integrity of an RNA probe after incubation in solutions containing RNase A and treated with DEPC.[13]

Table 2: Effect of Residual DEPC By-products on In Vitro Transcription

| DEPC Concentration Used for Water Treatment | Effect on Transcription Reaction | Reference |

|---|---|---|

| 0.01% | Minimal inhibition | [13] |

| 0.1% | Slight inhibition | [6][13] |

| 1.0% | Significant inhibition | [6][13] |

Increasing concentrations of DEPC used to treat water can lead to by-products that inhibit downstream applications, even after autoclaving.[6][13]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated RNase-Free Water

This protocol describes the standard procedure for preparing RNase-free water for use in solutions and buffers.

Materials:

-

High-quality purified water (e.g., Milli-Q™ or distilled, deionized water)

-

Diethyl pyrocarbonate (DEPC), handle with care in a fume hood

-

Autoclavable glass bottle

-

Stir bar and magnetic stir plate

Procedure:

-

In a chemical fume hood, add 1 ml of DEPC to 1 liter of purified water to achieve a final concentration of 0.1% (v/v).[1]

-

Stir the solution vigorously for 30 minutes to ensure the DEPC is fully dissolved.[10]

-

Incubate the solution for a minimum of 2 hours at 37°C or overnight at room temperature.[1][7][9] This allows the DEPC to react with and inactivate any contaminating RNases.

-

Crucially, autoclave the DEPC-treated water at 121°C for at least 15-20 minutes to inactivate the DEPC itself.[6][7] Incomplete DEPC removal can lead to the chemical modification (carboxymethylation) of purine (B94841) residues in RNA and inhibit subsequent enzymatic reactions.[1][7][11]

-

The autoclaving process hydrolyzes DEPC into ethanol (B145695) and carbon dioxide.[6][7] A faint, sweet smell of ethanol may be present after autoclaving, which is normal.[5][6]

-

Allow the water to cool completely and store it in a sterile, dedicated RNase-free container.

Protocol 2: Decontamination of Glassware and Plasticware

This protocol is for treating non-disposable labware to render it RNase-free.

Materials:

-

Glassware or chloroform-resistant plasticware

-

0.1% DEPC solution (prepared as in Protocol 1, Step 1)

-

Autoclave or oven (for glassware)

Procedure:

-

Clean the labware thoroughly with a suitable detergent and rinse extensively with purified water.

-

For Glassware:

-

Option A (Baking): Bake at 240°C for at least 4 hours (overnight is common).[1] This is often sufficient without DEPC treatment.

-

Option B (DEPC Treatment): Completely fill or submerge the glassware in a 0.1% DEPC solution. Incubate overnight at 37°C.[1] Afterwards, decant the DEPC solution and autoclave the glassware to eliminate residual DEPC.

-

-

For Non-disposable Plasticware (e.g., electrophoresis tanks):

-

Rinse the plasticware thoroughly with a 0.1% DEPC solution. Ensure all surfaces are coated.

-

Let it sit for at least 1 hour.

-

Rinse extensively with DEPC-treated, autoclaved water to remove all traces of the DEPC solution.[1] Alternatively, some chloroform-resistant plastics can be rinsed with chloroform.[1]

-

Limitations and Critical Considerations

While highly effective, DEPC has important limitations that researchers must understand to avoid experimental artifacts.

-

Incompatibility with Amine-Containing Buffers: DEPC reacts strongly with primary amines. Therefore, it cannot be used to directly treat solutions containing buffers like Tris or HEPES, as the buffer will consume the DEPC, preventing it from inactivating RNases.[7][9][13][14] To prepare RNase-free Tris buffer, one must use powdered, molecular-grade Tris dissolved in previously prepared DEPC-treated, autoclaved water.[1][14]

-

Inhibition of Downstream Reactions: Residual DEPC or its by-products can inhibit enzymes used in molecular biology, such as RNA polymerase for in vitro transcription.[5][6][7] Thorough autoclaving is essential to degrade DEPC.

-

Modification of RNA: If not completely removed, DEPC can carboxymethylate purine residues (A and G) in RNA molecules.[1][11] This modification can impair the template activity of RNA in processes like in vitro translation.[1]

-

Toxicity: DEPC is a suspected carcinogen and should always be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) inside a chemical fume hood.[1]

Alternatives to DEPC Treatment

Given the limitations and handling requirements of DEPC, several alternative strategies are available to maintain an RNase-free environment. The choice of method depends on the specific application and resources.

-

Baking: For glassware and metalware, baking at high temperatures (e.g., 180-240°C) for several hours is a very effective way to destroy RNases.[1][15]

-

Commercial RNase Decontamination Solutions: Products like RNaseZap™ are available to spray on surfaces and equipment, offering rapid and complete inactivation of RNases upon contact.[8]

-

Hydrogen Peroxide: Soaking equipment in a 3% hydrogen peroxide solution for 10 minutes can decontaminate polycarbonate and polystyrene materials.[15][16]

-

RNase Inhibitors: For enzymatic reactions involving RNA, protein-based inhibitors (e.g., RNase Inhibitor from human placenta or murine sources) can be added directly to the reaction mix.[16] These inhibitors form a non-covalent complex with RNases, blocking their activity without chemically modifying other components.

-

Ultra-Purified Water: High-quality water purification systems (e.g., Milli-Q™) can often produce water that is sufficiently free of RNases for most applications without requiring DEPC treatment.[15][16][17]

-

Certified RNase-Free Products: Using sterile, disposable plasticware certified as RNase-free is a simple and effective way to prevent contamination.[1]

Conclusion

DEPC remains a cornerstone chemical for establishing an RNase-free environment, which is essential for the integrity of RNA-based research and development. Its power lies in the irreversible inactivation of resilient RNase enzymes through covalent modification. However, its effective use demands a thorough understanding of its chemical reactivity, particularly its incompatibility with amine-based buffers and its potential to inhibit downstream applications if not properly removed via autoclaving. By following detailed protocols and being aware of the alternatives, researchers can confidently protect their valuable RNA samples, ensuring the accuracy and reproducibility of their experimental outcomes.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. nbinno.com [nbinno.com]

- 3. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. geneticeducation.co.in [geneticeducation.co.in]

- 11. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]

- 12. youtube.com [youtube.com]

- 13. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. wordpress.clarku.edu [wordpress.clarku.edu]

- 15. neb.com [neb.com]

- 16. neb.com [neb.com]

- 17. researchgate.net [researchgate.net]

Basic principles of treating water with DEPC for molecular biology.

An In-depth Technical Guide to DEPC Treatment of Water for Molecular Biology

For researchers, scientists, and drug development professionals engaged in molecular biology, the integrity of RNA is paramount. Ribonucleases (RNases), ubiquitous and resilient enzymes that degrade RNA, pose a significant threat to experimental success. Diethylpyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNases in water and aqueous solutions, thereby safeguarding RNA samples. This guide provides a comprehensive overview of the core principles and practices for treating water with DEPC.

The Core Principle: How DEPC Inactivates RNases

DEPC is a potent, non-specific inhibitor of RNases. Its mechanism of action involves the covalent modification of amino acid residues within the active site of these enzymes, primarily histidine, but also lysine, cysteine, and tyrosine.[1][2] This modification, a process known as carbethoxylation, irreversibly inactivates the RNase, preventing it from degrading RNA molecules.[1][2] The efficacy of DEPC treatment is dependent on the concentration of both DEPC and the contaminating RNases.[3]

Critical Considerations and Limitations

While effective, the use of DEPC is not without its limitations. DEPC is unstable in aqueous solutions and hydrolyzes to ethanol (B145695) and carbon dioxide.[2] This hydrolysis is accelerated by the presence of nucleophiles, such as those found in Tris and HEPES buffers, rendering DEPC ineffective in these solutions.[1][2][4] Therefore, DEPC treatment should only be performed on purified water or non-nucleophilic buffers like phosphate-buffered saline (PBS) or MOPS.[2]

Furthermore, residual DEPC or its byproducts can interfere with downstream enzymatic reactions and chemically modify RNA, primarily through the carboxymethylation of purine (B94841) residues.[2][5] To mitigate this, excess DEPC must be removed by autoclaving after the treatment process is complete.[2][3]

Data Presentation: Quantitative Parameters for DEPC Treatment

For consistent and effective RNase inactivation, it is crucial to adhere to optimized quantitative parameters. The following tables summarize the key data points for the preparation of DEPC-treated water.

Table 1: DEPC Treatment Parameters

| Parameter | Recommended Value | Notes |

| DEPC Concentration | 0.1% (v/v) | Sufficient for most applications.[2][3][6] May be increased to 1% for highly contaminated solutions.[3][6] |

| Incubation Time | At least 1-2 hours at room temperature, or at least 12 hours at 37°C.[2][6][7] | Longer incubation times ensure complete reaction with RNases. |

| Mixing | Thorough mixing is required to disperse DEPC, which is poorly soluble in water.[6] | Stirring or shaking until DEPC globules are no longer visible is recommended. |

Table 2: DEPC Inactivation (Autoclaving)

| Parameter | Recommended Value | Notes |

| Autoclave Time | At least 15-20 minutes per liter.[2][3][7] | Ensures complete hydrolysis of residual DEPC. |

| Autoclave Temperature | 121°C | Standard liquid cycle. |

| Autoclave Pressure | 15 psi | Standard liquid cycle.[7] |

Experimental Protocols

The following section details the standard protocol for preparing DEPC-treated water.

Preparation of 0.1% DEPC-Treated Water

Materials:

-

High-purity water (e.g., distilled, deionized, or reverse osmosis)

-

Diethylpyrocarbonate (DEPC)

-

Autoclave-safe glass bottle

-

Stir bar and magnetic stir plate (optional)

Procedure:

-

In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclave-safe glass bottle. This creates a 0.1% (v/v) solution.

-

Immediately cap the bottle and mix vigorously to disperse the DEPC. The solution may appear cloudy with small globules of DEPC.

-

If using a stir bar, place the bottle on a magnetic stir plate and stir until the DEPC is fully dissolved and the solution is clear.

-

Incubate the solution for at least 2 hours at room temperature or overnight at 37°C.[2][6][8]

-

Loosen the cap of the bottle to allow for vapor exchange and autoclave at 121°C for 15-20 minutes to inactivate any remaining DEPC.[2][3]

-

Allow the water to cool completely to room temperature before use. A faint, sweet, fruity odor may be present due to the formation of esters from the ethanol byproduct, which is normal.[3][4]

-

Store the DEPC-treated water in a sterile, RNase-free container at room temperature.[9]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in DEPC treatment.

Caption: Mechanism of RNase inactivation by DEPC.

Caption: Experimental workflow for preparing DEPC-treated water.

Caption: Hydrolysis of DEPC during autoclaving.

Safety Precautions

DEPC is a suspected carcinogen and a lachrymator.[10] It is crucial to handle DEPC with appropriate safety measures in a chemical fume hood.[4] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat.[11][12] Avoid inhaling fumes and prevent contact with skin and eyes.[10] DEPC reacts with ammonia (B1221849) to form ethyl carbamate, a potent carcinogen; therefore, these two chemicals should never be mixed.[4] Due to the production of CO2 upon hydrolysis, there is a risk of pressure buildup in sealed containers of DEPC, which can lead to explosions.[13] Store DEPC at 2-8°C and handle it with care, allowing the container to reach room temperature before opening to prevent condensation.[13][14]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 3. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. DEPC-Treated Water – Cellseco [cellseco.com]

- 5. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. Preparation of DEPC-treated water [protocols.io]

- 8. thomassci.com [thomassci.com]

- 9. magen-tec.com [magen-tec.com]

- 10. americanbio.com [americanbio.com]

- 11. zellx.de [zellx.de]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. reddit.com [reddit.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Diethyl Pyrocarbonate (DEPC): Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Pyrocarbonate (DEPC) is a potent inhibitor of ribonuclease (RNase) enzymes, making it an indispensable tool in molecular biology for protecting RNA integrity during experimental procedures.[1][2] It functions by covalently modifying histidine, lysine, cysteine, and tyrosine residues within the active sites of RNases, thereby irreversibly inactivating them.[3][4] This guide provides a comprehensive overview of the safety precautions, handling guidelines, and key experimental protocols for the effective and safe use of DEPC in a laboratory setting.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of DEPC is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C6H10O5[3] |

| Molecular Weight | 162.14 g/mol [3] |

| Appearance | Clear, colorless liquid[3] |

| Odor | Fruity[5] |

| Density | 1.101 g/mL at 25 °C[6] |

| Boiling Point | 93-94 °C at 18-24 mmHg[3][6] |

| Flash Point | 69 °C (156.2 °F) - closed cup[6] |

| Solubility | Soluble in ethanol (B145695), esters, ketones, and other hydrocarbons. Limited solubility in water (~0.1%).[7][8] |

| Stability | Unstable in water; hydrolyzes to ethanol and carbon dioxide.[3] Moisture-sensitive.[9] |

Safety Precautions and Hazard Identification

DEPC is a hazardous chemical that requires careful handling to minimize risks.

Hazard Classification

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield should be worn when handling larger quantities.[13][14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[13] A lab coat or protective clothing is also required to prevent skin contact.[12]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate vapor cartridge should be used.[15]

Handling and Storage Guidelines

Proper handling and storage procedures are critical to maintaining the stability of DEPC and ensuring a safe laboratory environment.

Handling

-

Avoid all personal contact, including inhalation.[5]

-

Do not eat, drink, or smoke in areas where DEPC is handled or stored.[5]

-

Keep containers tightly sealed when not in use.[5]

-

Avoid contact with incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[12]

-

DEPC is incompatible with Tris and HEPES buffers as it reacts with the amine groups.[3]

Storage

-

Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12][13]

-

The recommended storage temperature is 2-8 °C.[13]

-

DEPC is sensitive to moisture and should be stored under an inert gas like argon or nitrogen to prevent degradation.[7]

-

May develop pressure in containers; open with care and vent periodically.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[16] |

Spills and Leaks

-

Evacuate the area and ensure adequate ventilation.[5]

-

Remove all sources of ignition.[5]

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[16]

-

Collect the absorbed material into a labeled container for proper disposal.[5]

Toxicity Data

| Test | Species | Route | LD50 |

| LD50 | Rat | Oral | 850 mg/kg[3] |

| LD50 | Mouse | Oral | 1558 mg/kg[5] |

| LD50 | Dog | Oral | 500 mg/kg[5] |

| LD50 | Cat | Oral | 100 mg/kg[5] |

| LD50 | Rabbit | Oral | 500 mg/kg[5] |

| LD50 | Rat | Intraperitoneal | 47 mg/kg[5] |

Experimental Protocols

Preparation of DEPC-Treated Water for RNase Inactivation

This protocol describes the standard procedure for preparing RNase-free water using DEPC.

Methodology:

-

Add 1 mL of DEPC to 1 liter of distilled or deionized water (to a final concentration of 0.1% v/v).[17]

-

Stir or shake the solution vigorously to disperse the DEPC, which will initially appear as small globules.[7]

-

Incubate the solution for at least 2 hours at 37 °C or overnight at room temperature.[4][17]

-

Autoclave the DEPC-treated water for at least 15 minutes to inactivate any remaining DEPC.[3] The autoclaving process breaks down DEPC into ethanol and carbon dioxide.[3]

-

Allow the water to cool completely before use. Store in a sterile, RNase-free container.

Treatment of Laboratory Utensils

To render laboratory equipment RNase-free, they can be submerged in 0.1% DEPC-treated water for at least one hour and then autoclaved.[18]

Visualizations

Logical Workflow for DEPC Handling and Use

Caption: Workflow for the safe handling and use of DEPC.

DEPC Mechanism of RNase Inactivation

Caption: Mechanism of RNase inactivation by DEPC.

DEPC Decomposition Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 焦碳酸二乙酯 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cephamls.com [cephamls.com]

- 9. carlroth.com [carlroth.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. carlroth.com [carlroth.com]

- 12. americanbio.com [americanbio.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. zellx.de [zellx.de]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. geneticeducation.co.in [geneticeducation.co.in]

- 18. researchgate.net [researchgate.net]

The Reactivity of Diethylpyrocarbonate (DEPC) with Histidine, Lysine, and Cysteine Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpyrocarbonate (DEPC) is a highly electrophilic reagent widely utilized in biochemical and molecular biology research. While it is famously known for its application in inactivating RNase enzymes, its utility extends to the structural and functional characterization of proteins. DEPC covalently modifies several nucleophilic amino acid residues, providing a powerful tool for probing protein conformation, solvent accessibility, and active site mapping. This technical guide offers an in-depth exploration of the reactivity of DEPC with three key amino acid residues: histidine, lysine (B10760008), and cysteine. Understanding the nuances of these reactions is critical for the effective design and interpretation of experiments in protein science and drug development.

DEPC's primary mode of action is the carbethoxylation of nucleophilic side chains, resulting in a mass increase of 72.02 Da per modification.[1] This modification can be readily detected and localized using mass spectrometry-based proteomic approaches. The extent of labeling is predominantly influenced by the solvent accessibility of the amino acid residue within the protein's three-dimensional structure.[2] Consequently, DEPC-based covalent labeling has emerged as a valuable technique for epitope mapping and identifying changes in a protein's higher-order structure.[2]

Reactivity with Key Amino Acid Residues

DEPC exhibits differential reactivity towards various amino acid residues, with the reaction rate being dependent on the nucleophilicity of the side chain and the local microenvironment. While it can react with several amino acids, including tyrosine, serine, and threonine, its reactivity is most pronounced with histidine, lysine, and cysteine.[1][3][4]

Histidine

Histidine is generally considered the most reactive amino acid with DEPC at near-physiological pH.[4][5] The reaction involves the carbethoxylation of the imidazole (B134444) ring nitrogens.[6] DEPC can react with both the Nδ1 (d-N) and Nε2 (e-N) atoms of the histidine imidazole ring.[6][7] This modification is often used to probe the presence of essential histidine residues in enzyme active sites.[8] The reaction is reversible upon treatment with hydroxylamine.[5]

Lysine

The primary amine of the lysine side chain is also a target for DEPC. However, at neutral pH, the ε-amino group of lysine is predominantly protonated (-NH3+), which significantly reduces its nucleophilicity, making it less reactive than histidine.[9] The reactivity of lysine with DEPC increases with pH as the amino group becomes deprotonated.

Cysteine

The thiol group of cysteine is a potent nucleophile and readily reacts with DEPC. However, the reactivity is highly dependent on the state of the cysteine residue. Free, solvent-exposed cysteine residues are susceptible to carbethoxylation. In contrast, cysteine residues involved in disulfide bonds are not directly reactive with DEPC.[10] An important phenomenon to consider is "label scrambling," where a free cysteine, often exposed after reduction of a disulfide bond during sample preparation, can "capture" a carbethoxy group from other DEPC-modified amino acids.[10]

Quantitative Data Summary

The following tables summarize the key characteristics of DEPC's reactivity with histidine, lysine, and cysteine residues. Direct comparative reaction rate constants under identical conditions are not extensively documented in the literature; therefore, reactivity is presented in relative terms.

| Amino Acid | Reactive Group | Primary Product | Relative Reactivity (at neutral pH) | Key Considerations |

| Histidine | Imidazole Ring | Carbethoxylated Histidine | High | Most reactive residue at near-physiological pH.[4][5] Both ring nitrogens can be modified.[6][7] |

| Lysine | ε-Amino Group | Carbethoxylated Lysine | Moderate to Low | Reactivity is pH-dependent due to the protonation state of the amino group.[9] |

| Cysteine | Thiol Group | Carbethoxylated Cysteine | High (for free thiols) | Only free, reduced cysteines are reactive.[10] Susceptible to "label scrambling."[10] |

Experimental Protocols

A typical experimental workflow for studying protein modification by DEPC involves covalent labeling followed by mass spectrometric analysis.

Materials and Reagents

-

Protein of interest

-

DEPC solution (freshly prepared in a dry organic solvent like acetonitrile)

-

Reaction buffer (e.g., MOPS or phosphate (B84403) buffer, pH ~7.4; avoid nucleophilic buffers like Tris or HEPES)[1][5]

-

Quenching solution (e.g., 1 M imidazole)[11]

-

Denaturant (e.g., urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Mass spectrometer

Experimental Workflow

-

Protein Preparation: Dissolve the protein of interest in a suitable non-nucleophilic buffer to the desired concentration (typically in the µM range).[12]

-

DEPC Labeling: Add a molar excess of freshly prepared DEPC solution to the protein solution. The reaction is typically carried out for a short duration (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) to minimize DEPC hydrolysis.[3][11]

-

Quenching: Stop the reaction by adding a quenching agent, such as imidazole, which reacts with and consumes the excess DEPC.[11]

-

Denaturation, Reduction, and Alkylation: Denature the protein using urea. Reduce disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteines with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation and label scrambling.[11]

-

Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified residues and quantify the extent of labeling.[2][13]

Visualizations

Reaction Mechanisms

Caption: Reaction of DEPC with Histidine, Lysine, and Cysteine.

Experimental Workflow

References

- 1. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEPC Covalent Labeling - QuarryBio [quarrybio.com]

- 3. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DEPC modification of the CuA protein from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]

- 13. researchgate.net [researchgate.net]

The Ubiquitous Threat: A Technical Guide to Understanding and Mitigating RNase Contamination in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

The integrity of RNA is paramount for a multitude of critical applications in modern biological research and drug development, from gene expression analysis to the manufacturing of mRNA-based therapeutics. However, the omnipresence of ribonucleases (RNases), highly stable enzymes that degrade RNA, poses a significant and persistent challenge in the laboratory. Even minuscule amounts of RNase contamination can lead to the complete degradation of RNA samples, resulting in compromised experiments, inaccurate data, and significant loss of time and resources. This in-depth technical guide provides foundational knowledge on why RNase contamination is a critical problem and offers comprehensive strategies for its control.

The Enemy Within and Without: Understanding Ribonucleases

Ribonucleases are a class of enzymes responsible for the catalysis of RNA degradation. Their primary biological roles include the maturation of RNA molecules and serving as a defense mechanism against RNA viruses.[1] However, these same properties make them a formidable foe in the laboratory setting.

The Remarkable Stability of RNases

A key challenge in combating RNase contamination is the extraordinary stability of these enzymes. Many RNases, particularly RNase A, are robust proteins that can withstand harsh conditions that would typically denature other enzymes. This resilience is largely attributed to their compact structure, stabilized by multiple disulfide bonds.[1][2] As a result, standard laboratory procedures such as autoclaving are often insufficient to completely inactivate all RNase activity. While autoclaving can denature RNases, they can readily refold and regain activity upon cooling.[3]

A Pervasive Presence: Sources of RNase Contamination

RNases are ubiquitous, making their exclusion from the laboratory environment a constant battle. Understanding the primary sources of contamination is the first step toward effective control.

-

Human Sources: The most significant source of RNase contamination in a laboratory is often the researchers themselves. RNases are present in high concentrations on human skin, in hair, and in bodily fluids like saliva and perspiration.[1][2] The simple act of touching a tube, pipette, or reagent with an ungloved hand can introduce enough RNase to destroy an RNA sample.

-

Environmental Sources: RNases are also found in the environment, originating from microorganisms such as bacteria and fungi present in the air and dust.[1] Laboratory surfaces, including benchtops, equipment, and glassware, can easily become contaminated through exposure to the environment.[1]

-

Reagents and Solutions: Aqueous solutions, buffers, and even commercially prepared enzymes can be sources of RNase contamination if not certified as RNase-free.[1]

-

Laboratory Plasticware and Glassware: Non-certified pipette tips, microcentrifuge tubes, and glassware can harbor RNases.

The Consequences of Contamination: Compromised Data and Failed Experiments

The impact of RNase contamination on experimental outcomes is profound and can manifest in various ways, leading to unreliable and irreproducible results.

-

RNA Degradation: The most direct consequence is the degradation of RNA molecules. This can range from partial nicking to complete hydrolysis of the phosphodiester backbone.

-

Inaccurate Quantification: Degraded RNA can lead to inaccurate quantification of RNA concentration, as spectrophotometric methods cannot distinguish between intact and degraded molecules.

-

Failed Downstream Applications: Many molecular biology techniques are highly sensitive to the quality of the input RNA. RNase contamination can lead to:

-

Quantitative Real-Time PCR (qRT-PCR): Degraded RNA templates can result in reduced amplification efficiency, leading to inaccurate gene expression quantification and potentially false-negative results.[4][5]

-

RNA Sequencing (RNA-Seq): The quality of RNA, often measured by the RNA Integrity Number (RIN), is critical for reliable RNA-Seq data. Degraded RNA can lead to a loss of library complexity and biased gene expression profiles.

-

Microarray Analysis: Similar to RNA-Seq, the integrity of the RNA sample is crucial for accurate hybridization and data interpretation.

-

In Vitro Transcription and Translation: The synthesis of proteins from an RNA template can be severely inhibited by the presence of RNases.

-

The following table summarizes the impact of RNA degradation on the RNA Integrity Number (RIN), a common metric for assessing RNA quality.

| RNA Quality | RNA Integrity Number (RIN) | Suitability for Downstream Applications |

| High Quality | 8 - 10 | Ideal for sensitive applications like RNA-Seq and microarrays. |

| Good Quality | 6 - 8 | Generally acceptable for qRT-PCR and some microarray studies. |

| Degraded | 1 - 5 | Unsuitable for most downstream applications. |

A Multi-pronged Defense: Strategies for RNase Control

Given the pervasive nature of RNases, a multi-faceted approach is necessary to maintain an RNase-free environment. This involves a combination of good laboratory practices, dedicated reagents and equipment, and effective decontamination procedures.

Establishing an RNase-Free Workflow

A dedicated workspace and a stringent set of standard operating procedures are fundamental to preventing RNase contamination.

dot

Caption: Workflow for a typical RNA extraction experiment highlighting critical points of potential RNase contamination.

Decontamination Protocols

Effective decontamination of laboratory surfaces, equipment, and solutions is crucial for maintaining an RNase-free environment.

Commercially available RNase decontamination solutions are highly effective for cleaning benchtops, pipettors, and other equipment. Alternatively, a solution of 3% hydrogen peroxide can be used for some materials.[1]

Protocol for Surface Decontamination with a Commercial Reagent (e.g., RNaseZap™):

-

Apply the decontamination solution directly to the surface to be cleaned.

-

Wipe the surface thoroughly with a clean, RNase-free paper towel.

-

Rinse the surface with RNase-free water.

-

Dry the surface with a fresh, RNase-free paper towel.

DEPC is a chemical that irreversibly inactivates RNases by modifying histidine residues. It is commonly used to treat water and other aqueous solutions. Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

Protocol for DEPC Treatment of Water:

-

Add DEPC to the water to a final concentration of 0.1% (v/v) (e.g., 1 ml of DEPC to 1 L of water).

-

Stir or shake the solution vigorously to ensure the DEPC is well-dispersed.

-

Incubate the solution at 37°C for at least 1 hour, or at room temperature overnight.

-

Autoclave the treated water for at least 15 minutes to inactivate any remaining DEPC. DEPC can modify RNA, so its complete removal is essential.

Note: DEPC reacts with primary amines and therefore cannot be used to treat solutions containing Tris or HEPES buffers.

RNase Inhibitors

In situations where complete removal of RNases is not feasible, RNase inhibitors can be added to reactions to protect RNA from degradation. These are typically proteins that bind to and inactivate a broad spectrum of RNases.

The Mechanism of Destruction: How RNases Degrade RNA

Understanding the mechanism of RNA degradation by RNases provides insight into their efficiency and the challenges in preventing their activity. RNase A, a well-characterized ribonuclease, employs a two-step acid-base catalysis mechanism.

dot

Caption: The two-step catalytic mechanism of RNA degradation by RNase A.

Quantifying the Threat: RNase Stability and Activity

The following tables provide quantitative data on the stability of common RNases and a comparison of various inactivation methods.

Table 1: Thermal Stability of Common Ribonucleases

| Ribonuclease | Optimal Temperature (°C) | Melting Temperature (Tm) (°C) | pH for Maximum Stability |

| RNase A | 60 | ~60-70 (pH dependent)[6][7] | 2.0 - 4.5 |

| RNase T1 | ~55 | 56 (at pH 5)[8] | 5.0[9] |

| RNase H | >65 (Thermostable) | - | 7.5 - 8.3[10] |

Table 2: Comparison of RNase Inactivation Methods

| Method | Mechanism of Action | Effectiveness | Advantages | Disadvantages |

| Autoclaving | Heat denaturation | Partially effective; RNases can refold.[3] | Simple and widely available. | Not completely effective for all RNases. |

| Baking (Dry Heat) | Irreversible denaturation | Highly effective for glassware and metalware. | Complete inactivation of RNases. | Not suitable for plastics or solutions. |

| DEPC Treatment | Covalent modification of histidine residues | Highly effective for aqueous solutions. | Thorough inactivation of RNases. | Toxic; cannot be used with certain buffers. |

| Hydrogen Peroxide (3%) | Oxidation | Effective for surfaces and some plastics. | Readily available and less hazardous than DEPC. | Can be corrosive to some metals. |

| Commercial RNase Decontamination Solutions | Proprietary chemical formulations | Highly effective for surfaces and equipment. | Convenient and fast-acting. | Can be more expensive than other methods. |

| UV Irradiation | Induces cross-linking and damage to the protein structure | Effective for surfaces and air. | Chemical-free. | Effectiveness can be limited by shadowing and distance from the source. |

Experimental Protocols

Detailed Protocol for Total RNA Extraction with RNase Contamination Control

This protocol outlines the steps for total RNA extraction from cultured cells using a common guanidinium (B1211019) thiocyanate-phenol-chloroform method, with an emphasis on preventing RNase contamination at each stage.

Materials:

-

Cell culture plate

-

Phosphate-buffered saline (PBS), RNase-free

-

TRIzol® reagent or similar

-

Chloroform (B151607), RNase-free

-

Isopropanol (B130326), RNase-free

-

75% Ethanol (B145695) in RNase-free water

-

RNase-free water

-

RNase-free pipette tips, microcentrifuge tubes, and serological pipettes

-

RNase decontamination solution

-

Gloves

Procedure:

-

Preparation (Crucial for RNase control):

-

Put on a clean pair of gloves. Change gloves frequently throughout the protocol, especially after touching any potentially contaminated surfaces.

-

Thoroughly clean your workspace (laminar flow hood or designated bench) with an RNase decontamination solution.

-

Ensure all tubes, pipette tips, and reagents are certified RNase-free.

-

-

Cell Lysis:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with RNase-free PBS.

-

Add 1 mL of TRIzol® reagent directly to the culture dish. The guanidinium thiocyanate (B1210189) in the reagent will lyse the cells and inactivate endogenous RNases.

-

Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

-

-

Phase Separation:

-

Transfer the cell lysate to an RNase-free microcentrifuge tube.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

-

Cap the tube securely and vortex vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be extremely careful not to disturb the interphase, which contains DNA and proteins.

-

Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial lysis.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash:

-

Carefully discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol (in RNase-free water).

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Resuspension:

-

Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to dissolve.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).

-

-

Quantification and Storage:

-

Determine the RNA concentration and purity using a spectrophotometer.

-

Store the purified RNA at -80°C.

-

Protocol for RNase Detection Using a Fluorescent Substrate Assay

This protocol provides a general method for detecting RNase contamination in solutions using a commercially available fluorescent RNase detection kit.

Materials:

-

RNase detection kit (containing a fluorescently labeled RNA substrate and reaction buffer)

-

Solution to be tested

-

RNase-free water (for negative control)

-

RNase A standard (for positive control)

-

Fluorometer or UV transilluminator

Procedure:

-

Reaction Setup:

-

In an RNase-free microcentrifuge tube or a well of a microplate, prepare the following reactions:

-

Test Sample: Add the recommended volume of reaction buffer and the solution to be tested.

-

Negative Control: Add the recommended volume of reaction buffer and RNase-free water.

-

Positive Control: Add the recommended volume of reaction buffer, RNase-free water, and a small amount of RNase A standard.

-

-

-

Substrate Addition:

-

Add the fluorescently labeled RNA substrate to each reaction.

-

-

Incubation:

-

Incubate the reactions at 37°C for the time specified in the kit's instructions (typically 30-60 minutes).

-

-

Detection:

-

Measure the fluorescence of each sample using a fluorometer at the appropriate excitation and emission wavelengths.

-

Alternatively, visualize the fluorescence under a UV transilluminator. An increase in fluorescence in the test sample compared to the negative control indicates the presence of RNase contamination.

-

Conclusion

RNase contamination is a significant and ever-present threat to the integrity of RNA-based research and development. However, by understanding the nature of these enzymes, their sources, and the consequences of their activity, researchers can implement a robust set of preventative and decontamination strategies. A combination of meticulous laboratory practice, the use of certified RNase-free reagents and consumables, and a proactive approach to decontamination will ensure the success of RNA-related experiments and the reliability of the data they generate.

References

- 1. neb.com [neb.com]

- 2. How to Win the Battle with RNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bitesizebio.com [bitesizebio.com]

- 5. How important is the RNA purification process, for obtaining reliable qRT-PCR results? [qiagen.com]

- 6. Thermal unfolding of ribonuclease A in phosphate at neutral pH: Deviations from the two–state model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational stability of ribonuclease T1. I. Thermal denaturation and effects of salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational stability and mechanism of folding of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

DEPC's role in the broader context of nuclease decontamination strategies.

In the landscape of molecular biology, safeguarding the integrity of nucleic acids, particularly RNA, is of paramount importance. Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that present a significant challenge by readily degrading RNA samples.[1][2][3] Diethylpyrocarbonate (DEPC) has historically been a widely used chemical agent for inactivating these enzymes in aqueous solutions. This guide provides an in-depth analysis of DEPC's role, its mechanism, limitations, and its position among a broader array of modern nuclease decontamination strategies.

DEPC: Mechanism and Application

DEPC is a potent, non-specific inhibitor that inactivates nucleases by chemically modifying their protein structure.[4][5][6][7]

Mechanism of Action: DEPC acts as an electrophilic agent, targeting and covalently modifying nucleophilic groups found in the amino acid residues of proteins. Its primary targets are the imidazole (B134444) rings of histidine residues, which are often crucial components of the active sites of RNases.[8][9] It can also react with lysine, cysteine, and tyrosine residues.[9] This modification, known as carboxymethylation, irreversibly alters the enzyme's conformation and destroys its catalytic activity.[4][5][6]

Caption: DEPC irreversibly inactivates RNases by modifying key amino acid residues.

A standard DEPC treatment involves adding it to a solution (typically water) to a final concentration of 0.1%, incubating overnight at room temperature, and then autoclaving to degrade the remaining DEPC.[9][10] Autoclaving hydrolyzes DEPC into ethanol (B145695) and carbon dioxide, rendering the solution safe for subsequent experiments.[9][11][12]

Critical Limitations and Incompatibilities

Despite its effectiveness, DEPC is not a universal solution and possesses significant drawbacks that necessitate careful consideration.

Reactivity with Amine Buffers: DEPC is highly reactive with primary and secondary amines.[8][9][10] This makes it incompatible with common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) and HEPES.[9][10][11][13] The amine groups in these buffers will quench the DEPC, preventing it from inactivating any present RNases.[9][11][13] Therefore, solutions containing these buffers cannot be directly treated with DEPC.[2][4][8][10] The correct procedure is to treat the water with DEPC first, autoclave it to remove all traces of DEPC, and then dissolve the buffer components in the nuclease-free water.[1][5][14]

Caption: Logical workflow for correctly preparing nuclease-free Tris buffer.

Potential for RNA Modification: If not completely removed by autoclaving, residual DEPC or its byproducts can chemically modify purine (B94841) residues (adenine and guanine) in RNA through carboxymethylation.[1][5][6] This modification can inhibit downstream enzymatic reactions, such as in vitro translation and reverse transcription, compromising experimental results.[1][5][15]

Safety Concerns: DEPC is a suspected carcinogen and must be handled with appropriate safety precautions, including the use of gloves and working in a fume hood.[1]

The Broader Context: Alternative Decontamination Strategies

The limitations of DEPC have driven the development and adoption of a wide range of alternative nuclease decontamination methods. The choice of method depends on the specific application, the item to be decontaminated (e.g., solutions, surfaces, plasticware), and the potential for interference with downstream processes.

| Method | Target | Mechanism | Primary Use | Advantages | Disadvantages |

| DEPC Treatment | RNases in solutions | Covalent modification of amino acids (His, Lys, etc.) | Water, non-amine buffers | Highly effective for solutions | Incompatible with Tris/amines; potential RNA modification; toxic.[1][9][10] |

| Autoclaving | Most enzymes | Heat denaturation | Liquids, glassware, metal | Simple, effective for many nucleases | Ineffective against some thermostable RNases which can refold.[1][3][16][17] |

| Baking (Dry Heat) | All enzymes | High-temperature denaturation | Glassware, metalware | Very effective for complete nuclease destruction | Not suitable for liquids or plastics.[1][18][19] |

| UV Irradiation | Nucleases, Nucleic Acids | Cross-linking of amino acids and nucleotides | Surfaces, equipment, air | Chemical-free, fast for surfaces | Limited penetration; effectiveness depends on dose and distance.[20][21][22] |

| Commercial Sprays (e.g., RNaseZap™) | RNases on surfaces | Chemical destruction | Benchtops, pipettors, equipment | Fast-acting, convenient, highly effective | Must be thoroughly rinsed to avoid reaction inhibition.[4][23][24] |

| Recombinant Inhibitors (e.g., RNasin®) | RNases in reactions | Non-covalent binding (1:1 complex) | In enzymatic reactions (RT, IVT) | Highly specific, no sample modification, broad-spectrum | Does not destroy RNases; requires DTT for activity.[2][25][26] |

| Ultrafiltration | Nucleases in water | Size exclusion | Water purification | On-demand nuclease-free water; no chemical treatment | Requires specific water purification system hardware. |

Decision Framework for Nuclease Decontamination

Choosing the right strategy is critical for experimental success. The following diagram provides a logical workflow for selecting an appropriate decontamination method.

Caption: A decision tree to guide the selection of an appropriate nuclease decontamination method.

Detailed Experimental Protocols

Protocol 1: DEPC Treatment of Aqueous Solutions

-

Preparation: In a fume hood, add DEPC to the desired solution (e.g., distilled water) in a glass container to a final concentration of 0.1% (v/v). For example, add 1 ml of DEPC to 1 L of water.[1][10]

-

Incubation: Shake the solution vigorously to disperse the DEPC.[1][5] Let the solution stand overnight (at least 12 hours) at room temperature, or for 2 hours at 37°C, with stirring.[1][9]

-

Inactivation: Autoclave the treated solution for at least 15-20 minutes per liter at 121°C (15 psi) to hydrolyze and eliminate any remaining DEPC.[1][11][12]

-

Verification: After autoclaving, a faint "fruity" aroma may be present, which is normal.[4] The solution is now nuclease-free and ready for use in preparing other reagents (like Tris buffers) or for direct use in experiments.

Protocol 2: Surface Decontamination with a Commercial Reagent (e.g., RNaseZap™)

-

Application: Spray the surface (benchtop, pipettor, etc.) to be decontaminated directly with the solution.[24]

-

Wiping: Wipe the surface thoroughly with a clean paper towel to spread the reagent.[24]

-

Rinsing: Crucially, rinse the surface with nuclease-free water to remove any residual cleaning agent, which could inhibit downstream reactions.[24]

-

Drying: Dry the surface with a fresh, clean paper towel. Note: Avoid use on corrodible metal surfaces.[23][24]

Protocol 3: Use of Recombinant RNase Inhibitors in a Reaction

-

Thawing: Thaw the RNase inhibitor (e.g., RNasin®) on ice.

-

Reaction Setup: Assemble your enzymatic reaction (e.g., reverse transcription, in vitro transcription) on ice, adding all components (buffer, template RNA, primers, dNTPs, etc.).

-

Inhibitor Addition: Add the RNase inhibitor to the reaction mix according to the manufacturer's recommendation, typically 1 unit per microliter of final reaction volume. It is often added as the last component before the enzyme.

-

Mixing: Gently mix the reaction by pipetting. Avoid vortexing, which can denature proteins.

-

Incubation: Proceed with the reaction's specified incubation temperature(s). The inhibitor will remain active and protect the RNA throughout the process.[2]

Conclusion